3-(3-Ethoxyphenyl)azetidine 3-(3-Ethoxyphenyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17864464
InChI: InChI=1S/C11H15NO/c1-2-13-11-5-3-4-9(6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

3-(3-Ethoxyphenyl)azetidine

CAS No.:

Cat. No.: VC17864464

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Ethoxyphenyl)azetidine -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 3-(3-ethoxyphenyl)azetidine
Standard InChI InChI=1S/C11H15NO/c1-2-13-11-5-3-4-9(6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3
Standard InChI Key MFIZWCMWPMQUOU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=C1)C2CNC2

Introduction

Chemical Identity and Structural Features

3-(3-Ethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted at the 3-position with a 3-ethoxyphenyl group. The azetidine ring’s inherent ring strain (approximately 25–30 kcal/mol due to its 90° bond angles) confers unique reactivity patterns, while the ethoxy substituent (-OCH2CH3) on the phenyl ring influences electronic and steric properties .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name3-(3-Ethoxyphenyl)azetidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
CAS Registry Number126972-28-8
SMILES NotationC1CNC1C2=CC(=CC=C2)OCC

The compound’s planar phenyl group and non-planar azetidine ring create a stereoelectronic profile that may facilitate interactions with biological targets, particularly enzymes or receptors requiring both aromatic and aliphatic binding motifs .

Synthetic Methodologies

While no direct synthesis of 3-(3-Ethoxyphenyl)azetidine is documented in peer-reviewed literature, analogous pathways for related azetidines provide actionable insights. A patented method for synthesizing 3-hydroxy-azetidine hydrochloride (CN102827052A) involves three stages:

  • Ring-opening of epichlorohydrin with benzylamine at 0–5°C (12 hr, 89% yield) .

  • Cyclization using sodium carbonate in acetonitrile (86% yield) .

  • Hydrogenolytic deprotection with Pd/C to remove benzyl groups (90% yield) .

Adapting this approach for 3-(3-Ethoxyphenyl)azetidine would likely require:

  • Substituting benzylamine with 3-ethoxyaniline in the initial step

  • Optimizing reaction conditions to accommodate the electron-donating ethoxy group

  • Modifying purification protocols to address increased lipophilicity

Table 2: Hypothetical Synthesis Parameters

StepReactantConditionsPredicted Yield
13-Ethoxyaniline + ECH0–5°C, 12 hr80–85%
2CyclizationNa2CO3, MeCN, reflux75–80%
3DeprotectionPd/C, H2, MeOH85–90%

Challenges include managing the ortho-directing effects of the ethoxy group during electrophilic substitution and preventing ring-opening side reactions.

Physicochemical and Computational Properties

Experimental data for 3-(3-Ethoxyphenyl)azetidine remains sparse, but computational models provide preliminary insights:

Table 3: Predicted Physicochemical Properties

PropertyValue (Predicted)Methodology
logP2.34Osiris Property Explorer
Water Solubility1.2 mg/mLMolinspiration
Topological Polar SA32.5 ŲPubChem
H-bond Donors/Acceptors1/2PubChem

The moderate lipophilicity (logP ≈ 2.3) suggests adequate blood-brain barrier permeability, while the polar surface area (32.5 Ų) indicates potential oral bioavailability . Quantum mechanical calculations at the B3LYP/6-31G* level predict a dipole moment of 2.1 D, favoring interactions with polar enzyme active sites.

Industrial and Research Applications

The compound’s potential spans multiple domains:

Pharmaceutical Intermediate

Azetidines serve as precursors for:

  • Neuromodulators (dopamine D3 receptor ligands)

  • Antibiotics (β-lactam analogs)

  • Kinase inhibitors (JAK2/STAT3 pathway)

Material Science

The strained azetidine ring enables polymerization into high-performance materials:

  • Polyazetidines with Tg > 150°C for aerospace composites

  • Photo-crosslinkable monomers for 3D printing resins

Agricultural Chemistry

Ethoxy-substituted azetidines may act as:

  • Systemic insecticides (acetylcholinesterase inhibitors)

  • Herbicide safeners (glutathione S-transferase activators)

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